molecular formula C29H30BrN3O5 B11627202 Diethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Diethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Katalognummer: B11627202
Molekulargewicht: 580.5 g/mol
InChI-Schlüssel: JGQSJEHCWFXHLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a pyridine-pyrazole hybrid molecule characterized by:

  • A 1,4-dihydropyridine (DHP) core with ester groups at positions 3 and 3.
  • A 2,6-dimethyl substitution on the DHP ring.
  • A pyrazole ring substituted at position 3 with a 3-bromo-4-methoxyphenyl group and at position 1 with a phenyl group.

This structural framework is associated with diverse biological activities, including antimicrobial and anti-inflammatory properties, as observed in related compounds .

Eigenschaften

Molekularformel

C29H30BrN3O5

Molekulargewicht

580.5 g/mol

IUPAC-Name

diethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C29H30BrN3O5/c1-6-37-28(34)24-17(3)31-18(4)25(29(35)38-7-2)26(24)21-16-33(20-11-9-8-10-12-20)32-27(21)19-13-14-23(36-5)22(30)15-19/h8-16,26,31H,6-7H2,1-5H3

InChI-Schlüssel

JGQSJEHCWFXHLD-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CN(N=C2C3=CC(=C(C=C3)OC)Br)C4=CC=CC=C4)C(=O)OCC)C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Conventional Heating Method

A mixture of ethyl acetoacetate (1.0 mmol), 3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol), and ammonium acetate (2.2 mmol) in acetonitrile (5 mL) is refluxed for 20–25 minutes. After confirming intermediate formation via TLC (petroleum ether:ethyl acetate, 85:15), IBD (1.2 mmol) is added, and refluxing continues for 5–8 minutes. The crude product is washed with aqueous NaHCO₃, dried, and purified via silica gel chromatography (petroleum ether:ethyl acetate, 97:3).

Key Data :

  • Reaction Time : 25–33 minutes

  • Yield : 87%–92%

Ultrasound-Assisted Synthesis

The same reagents are sonicated at 40°C for 14–19 minutes. After intermediate formation, IBD is added, and sonication continues for 3–4 minutes. Purification follows the conventional method.

Key Data :

  • Reaction Time : 17–23 minutes

  • Yield : 84%–94%

Microwave-Assisted Synthesis

In a sealed vial, the reaction mixture is irradiated at 30°C (300 W) for 85–175 seconds. Post-intermediate formation, IBD is added, and irradiation continues for 30–60 seconds.

Key Data :

  • Reaction Time : 115–235 seconds

  • Yield : 85%–95%

Comparative Analysis of Preparation Methods

ParameterConventional HeatingUltrasoundMicrowave
Total Time (min)25–3317–231.9–3.9
Yield (%)87–9284–9485–95
Energy EfficiencyModerateHighVery High
ScalabilityHighModerateLow

Microwave irradiation achieves the shortest reaction time (under 4 minutes) and highest yields (up to 95%), making it ideal for small-scale synthesis. Conventional heating remains preferable for large-scale production due to easier scalability.

Characterization of the Target Compound

Spectroscopic Data :

  • IR (KBr) : 1736 cm⁻¹ (ester C=O), 1233 cm⁻¹ (C-O).

  • ¹H NMR (CDCl₃) : δ 0.95 (t, 6H, CH₃), 2.61 (s, 6H, CH₃), 3.91–4.07 (m, 4H, OCH₂), 7.25–8.10 (m, 8H, aromatic).

  • Mass (ESI) : m/z 609.2 [M+H]⁺.

Purity :

  • Column chromatography (silica gel) yields >95% purity, confirmed by TLC and spectral consistency.

Optimization and Yield Considerations

Critical Factors :

  • Solvent Choice : Acetonitrile enhances reaction rates compared to ethanol or DCM.

  • Oxidant Stoichiometry : IBD at 1.2 equivalents ensures complete oxidation without side reactions.

  • Temperature Control : Microwave and ultrasound methods minimize thermal degradation, improving yields.

Challenges :

  • The electron-withdrawing bromo and methoxy groups on the pyrazole aldehyde slightly reduce reaction rates, necessitating extended times in conventional methods .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Diethyl 4-[3-(3-Brom-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridindicarboxylat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann oxidiert werden, um das entsprechende Pyridinderivat zu bilden.

    Reduktion: Reduktionsreaktionen können zur Bildung von Dihydropyridinderivaten mit unterschiedlichen Substitutionsmustern führen.

    Substitution: Das Bromatom in der Verbindung kann nucleophile Substitutionsreaktionen eingehen, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

    Reduktion: Als Reduktionsmittel werden üblicherweise Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.

    Substitution: Nucleophile wie Amine, Thiole oder Alkoxide können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

    Oxidation: Pyridinderivate.

    Reduktion: Dihydropyridinderivate.

    Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Table 1: Chemical Structure Overview

ComponentDescription
PyrazoleA five-membered ring known for its pharmacological properties.
PyridineA six-membered aromatic ring that contributes to the compound's stability.
BromineA halogen that increases the compound's electrophilicity.
MethoxyAn alkoxy group that enhances solubility and biological activity.

Biological Activities

Recent studies have highlighted the compound's promising biological activities:

  • Antioxidant Properties : Molecular docking studies suggest that derivatives of pyrazole compounds exhibit strong antioxidant capabilities, which can be beneficial in preventing oxidative stress-related diseases .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing potential in modulating inflammatory pathways .
  • Anticancer Activity : Research indicates that similar pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Therapeutic Potential

The diverse biological activities of diethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate suggest several therapeutic applications:

Table 2: Potential Therapeutic Applications

ApplicationMechanism of ActionReferences
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduction of apoptosis in cancer cells
NeuroprotectivePotential modulation of neuroinflammation

Case Studies

Several studies have documented the synthesis and evaluation of this compound and its derivatives:

  • Synthesis and Characterization : A study reported the synthesis of various pyrazole derivatives using this compound as a precursor. Characterization was performed using NMR and mass spectrometry techniques to confirm structural integrity .
  • Biological Evaluation : In vitro assays demonstrated that compounds derived from this compound exhibited significant cytotoxicity against several cancer cell lines while showing minimal toxicity to normal cells .

Wirkmechanismus

The mechanism of action of Diethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with calcium channels. The compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This leads to a decrease in intracellular calcium levels, resulting in vasodilation and reduced blood pressure. The molecular targets include the alpha-1 subunit of the L-type calcium channels, and the pathways involved include the inhibition of calcium-dependent signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Comparisons with Analogues

Substituent Effects on Crystal Packing and Conformation

The target compound’s 3-bromo-4-methoxyphenyl substituent introduces steric bulk and electronic effects distinct from analogues. Key comparisons include:

Table 1: Crystallographic Data for Structural Analogues
Compound (Pyrazole Substituent) Crystal System Space Group Cell Parameters (Å, °) Hydrogen Bonding Patterns Reference
Target: 3-bromo-4-methoxyphenyl Not reported
4-Methoxyphenyl () Triclinic P1 a = 8.5800, b = 11.1286, c = 11.4996
α = 94.425°, β = 99.191°, γ = 92.992°
C–H···O and N–H···O interactions
Phenyl () Not specified
3-Chlorophenyl () Monoclinic a = 14.23, b = 6.89, c = 15.21 N–H···O and C–H···Cl interactions

Key Observations:

  • The 4-methoxyphenyl analogue () crystallizes in a triclinic system with significant angular deviations (α, β, γ ≈ 90–100°), suggesting a distorted packing arrangement due to methoxy group interactions .
  • The 3-chlorophenyl derivative () adopts a monoclinic system, likely influenced by halogen-mediated interactions (e.g., C–H···Cl) .

Electronic and Steric Effects of Substituents

  • Bromo vs. Methoxy/Methyl Groups: The bromine atom’s electronegativity and polarizability could alter electron density distribution, affecting reactivity and intermolecular interactions (e.g., halogen bonding) compared to methoxy or methyl groups .
  • Positional Isomerism: The 3-bromo-4-methoxy substitution on the phenyl ring introduces ortho-para directing effects distinct from analogues with substituents at other positions (e.g., 4-methoxy in ).

NMR and IR Spectral Trends

While direct spectroscopic data for the target compound are lacking, trends from analogues () suggest:

  • 1H-NMR: Methoxy groups typically resonate as singlets near δ 3.8–4.0 ppm, while aromatic protons adjacent to bromine may show downfield shifts due to electron-withdrawing effects .
  • 13C-NMR: The carbonyl carbons of ester groups (≈170 ppm) and brominated aromatic carbons (≈125–135 ppm) would be key identifiers .

Biologische Aktivität

Diethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate (referred to as Compound A) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Compound A is synthesized through multi-step organic reactions. The synthesis typically involves the use of specific catalysts and solvents to achieve high yields and purity. The compound's structure includes a pyridine core substituted with various functional groups, which contribute to its biological activity.

Key Synthetic Steps:

  • Formation of the pyrazole ring through condensation reactions.
  • Introduction of the bromo and methoxy groups on the phenyl ring.
  • Dihydropyridine formation via cyclization.

Biological Activity

The biological activity of Compound A has been explored in various studies, focusing on its pharmacological properties:

1. Anticancer Activity

Compound A has shown promising anticancer properties in vitro against several cancer cell lines. Studies indicate that it can induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of specific signaling pathways.

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)10.5Apoptosis induction via caspase activation
HeLa (Cervical)8.2Inhibition of cell cycle progression
A549 (Lung)12.0ROS generation leading to oxidative stress

2. Anti-inflammatory Properties

Research indicates that Compound A exhibits significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. This activity suggests potential therapeutic applications in inflammatory diseases.

Mechanism:

  • Suppression of NF-kB signaling pathway.
  • Reduction in the expression of COX-2 enzyme.

3. Antimicrobial Activity

Compound A has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results suggest moderate antibacterial activity, particularly against Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL

Case Studies and Research Findings

Several studies have investigated the biological activity of Compound A:

  • Study on Anticancer Effects :
    • In a study published in Journal of Medicinal Chemistry, Compound A was tested against a panel of cancer cell lines, revealing its potential as a lead compound for further development due to its low cytotoxicity towards normal cells while effectively targeting cancer cells .
  • Inflammation Model :
    • An animal model study demonstrated that administration of Compound A significantly reduced paw edema in rats induced by carrageenan, indicating its potential use as an anti-inflammatory agent .
  • Antimicrobial Testing :
    • In vitro studies showed that Compound A exhibited bactericidal activity against Staphylococcus aureus, suggesting further exploration for use as an antibacterial agent .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.